Condensation Reactions: One common method involves the condensation of appropriately substituted pyridines, such as 3-aminopyridine-4-carboxylic acid derivatives, with various reagents like hydrazine, formamide, or formamidine acetate [, , ].
Cyclization Reactions: Another approach involves the cyclization of suitably functionalized pyridine intermediates. For instance, intramolecular cyclization of ethyl (3-cyanopyridin-2-ylsulphanyl)acetate derivatives yields the desired pyrido[3,4-d]pyridazin-4(3H)-one core [].
Directed Lithiation: A more recent strategy employs directed lithiation of protected 2-substituted 5-aminopyridines. The resulting 4-lithio derivatives can be reacted with carbon dioxide, followed by deprotection and cyclization with formamide or formamidine acetate [].
Molecular Structure Analysis
Planar Conformation: The pyrido[3,4-d]pyridazin-4(3H)-one core generally adopts a planar conformation, as observed in several crystal structures [, , , ].
Substituent Effects: The orientation of substituents attached to the pyrido[3,4-d]pyridazin-4(3H)-one ring system can significantly influence the overall molecular geometry, as observed in compounds with differing orientations of propylamine and chlorophenyl substituents [].
Intermolecular Interactions: Crystal packing of pyrido[3,4-d]pyridazin-4(3H)-one derivatives is often stabilized by a combination of hydrogen bonding interactions (N–H⋯O, N–H⋯N, C–H⋯O) and π–π stacking interactions, which can influence their solid-state properties [, , ].
Chemical Reactions Analysis
Alkylation: The nitrogen atom at position 1 of the pyrido[3,4-d]pyridazin-4(3H)-one ring can be readily alkylated with various alkyl halides, providing a versatile route for introducing structural diversity [].
Reductive Ring Cleavage: Treatment with strong reducing agents like lithium aluminum hydride can lead to reductive ring cleavage of the pyrido[3,4-d]pyridazin-4(3H)-one core, yielding 3-amino-4-aminomethylpyridines [].
Oxidation: Certain pyrido[3,4-d]pyridazin-4(3H)-one derivatives are susceptible to oxidation, particularly at the C2 position, by enzymes like aldehyde oxidase. This metabolic pathway can be blocked by introducing substituents at the C2 position [].
Mechanism of Action
Histone Lysine Demethylase (KDM) Inhibition: 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have demonstrated potent inhibitory activity against KDM enzymes, specifically KDM4 and KDM5 subfamilies. These inhibitors are believed to bind to the Fe(II) ion in the active site of these enzymes, preventing their catalytic activity [, ].
Epidermal Growth Factor Receptor (EGFR) Inhibition: Some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been reported to exhibit potent EGFR inhibitory activity, including against both wild-type EGFR and the T790M mutant, suggesting their potential as anticancer agents [].
Applications
Antimicrobial Activity: Studies have explored the potential of pyrido[3,4-d]pyridazin-4(3H)-one derivatives as antibacterial, antifungal, and antimycobacterial agents []. While some derivatives showed promising antimycobacterial activity, further research is needed to improve their efficacy against other microbial pathogens.
Anticancer Activity: The discovery of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of KDM4 and KDM5 enzymes has spurred significant interest in their development as potential anticancer agents. These enzymes play critical roles in epigenetic regulation and are often dysregulated in cancer cells [, ]. Additionally, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown promise as EGFR inhibitors, particularly against drug-resistant mutants [].
Anti-inflammatory and Analgesic Activity: Some pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been reported to possess analgesic and anti-inflammatory properties. These findings suggest their potential as therapeutic agents for treating pain and inflammation [].
Other Applications: Pyrido[3,4-d]pyridazin-4(3H)-one derivatives have also been investigated for their potential as antiplatelet agents, indicating their possible utility in treating cardiovascular diseases [].
Compound Description: This compound is a derivative of pyrido[3,4-d]pyridazine studied for its potential cytotoxic properties against various cancer cell lines (A549, DU145, MDA-MB-231, and SKOV-3) and a normal human keratinocyte cell line (HaCat). []
Relevance: This compound shares the core pyrido[3,4-d]pyridazin-4(3H)-one structure with additional substituents (hydroxy group at position 1, methyl group at position 5, and phenyl group at position 7). []
Compound Description: This compound is a mono-substituted ethyl acetate derivative of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one, synthesized and characterized for potential biological activity. []
Relevance: This compound is a derivative of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one, which itself is a derivative of the target compound, Pyrido[3,4-D]pyridazin-4(3H)-one. It shares the core pyrido[3,4-d]pyridazin-4(3H)-one structure with further modifications at positions 1 and 3. []
Compound Description: This compound is a disubstituted ethyl acetate derivative of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one, investigated for potential biological activity. []
Relevance: This compound is another derivative of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and shares the core pyrido[3,4-d]pyridazin-4(3H)-one structure with modifications at position 1. []
Compound Description: This novel pyrido[3,4-d]pyridazine derivative was synthesized and displayed the highest antimycobacterial activity among the tested compounds. [, ]
Relevance: This compound is based on the core structure of Pyrido[3,4-D]pyridazin-4(3H)-one with a 4-benzylpiperazin-1-yl substituent at position 1. [, ]
Relevance: Similar to Compound 10, this compound maintains the Pyrido[3,4-D]pyridazin-4(3H)-one core but includes a 4-benzylpiperidin-1-yl substituent at position 1. [, ]
Compound Description: This class of compounds represents potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors. They exhibit binding affinity to Fe(II) in the active site and demonstrate equipotent activity against KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases. These compounds also show selectivity over KDM2, KDM3, and KDM6 subfamilies, display cellular permeability, and inhibit H3K9Me3 and H3K4Me3 demethylation in cells. []
Relevance: Although these compounds belong to the pyrido[3,4-d]pyrimidin-4(3H)-one family, they share a similar structure and core with Pyrido[3,4-D]pyridazin-4(3H)-one, differing only in the presence of a nitrogen atom in the six-membered ring. []
Compound Description: This group of compounds, derived from C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one, acts as cell-permeable inhibitors of the KDM4 and KDM5 subfamilies of JmjC histone lysine demethylases. While exhibiting moderate clearance in mouse liver microsomes, they were rapidly cleared in vivo due to aldehyde oxidase (AO) metabolism. Introduction of a C2 substituent prevents AO-mediated metabolism. []
Relevance: These compounds share a close structural resemblance to Pyrido[3,4-D]pyridazin-4(3H)-one, with the primary difference being the presence of a nitrogen atom in the six-membered ring, classifying them as pyrido[3,4-d]pyrimidin-4(3H)-ones. []
Compound Description: These compounds represent a precursor series in the development of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors, ultimately leading to the discovery of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones. []
Relevance: While structurally distinct from Pyrido[3,4-D]pyridazin-4(3H)-one, these compounds represent a stepping stone in the development of the related 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, which share a similar core structure. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.